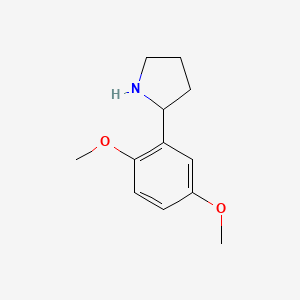

2-(2,5-Dimethoxyphenyl)pyrrolidine

説明

Contextualization of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis

The pyrrolidine ring is a cornerstone of modern asymmetric synthesis and medicinal chemistry. nih.gov This five-membered nitrogen-containing heterocycle is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds. mdpi.com Its significance is amplified by its widespread use as a chiral building block, a ligand for transition metals, and as a highly effective organocatalyst capable of promoting a variety of chemical transformations in an enantioselective manner. nih.govmdpi.com

The utility of the pyrrolidine scaffold stems from several key features:

Chirality: The non-planar, puckered nature of the saturated ring allows for the presence of up to four stereogenic centers, leading to a rich stereochemical diversity. nih.gov This makes it an ideal framework for controlling the three-dimensional arrangement of atoms during a chemical reaction.

Catalytic Activity: Chiral pyrrolidines, particularly derivatives of the amino acid L-proline, have been established as powerful organocatalysts. mdpi.com They operate through enamine or iminium ion intermediates, facilitating a wide range of asymmetric reactions such as aldol (B89426) and Michael additions.

Structural Versatility: The pyrrolidine nucleus can be readily substituted at various positions, allowing for the fine-tuning of its steric and electronic properties. This modularity is crucial for developing catalysts and ligands with tailored reactivity and selectivity. whiterose.ac.uk

The development of synthetic methods to access enantioenriched pyrrolidines, especially those with substituents at the 2- and 5-positions, is a major focus of research. acs.org Strategies often involve catalytic asymmetric C-H functionalization, cycloaddition reactions, or the use of starting materials from the chiral pool. acs.org These efforts underscore the high demand for such scaffolds in both academic research and industrial drug discovery programs. whiterose.ac.ukacs.org

Significance of the 2,5-Dimethoxyphenyl Moiety in Chemical Transformations

The 2,5-dimethoxyphenyl group is a key structural element in a variety of chemical contexts, particularly in the design of compounds that interact with biological systems. The two methoxy (B1213986) groups exert a profound influence on the electronic properties and conformational preferences of the phenyl ring, which in turn dictates its role in chemical transformations and molecular recognition.

Research into phenethylamine (B48288) derivatives has shown that the 2,5-dimethoxy substitution pattern is crucial for potent agonist activity at serotonin (B10506) 5-HT₂ receptors. nih.gov The methoxy groups, particularly the one at the 2-position, are critical for this activity. nih.gov Deletion of the 2-methoxy group in related structures can lead to a drastic reduction in potency. nih.gov This highlights the importance of the specific substitution pattern for biological function.

Furthermore, the 2,5-dimethoxyphenyl moiety is a common feature in the "DOx" family of compounds, which are known for their potent serotonergic activity. acs.org The electronic nature of this group also makes it a useful component in synthetic chemistry. For instance, it can be involved in nucleophilic aromatic substitution reactions, as demonstrated by the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. mdpi.com

Overview of Research Paradigms and Challenges Associated with 2-(2,5-Dimethoxyphenyl)pyrrolidine

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, research on closely related structures provides insight into the synthetic paradigms and potential challenges. For example, the synthesis of 3-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride has been reported, involving the reduction of a carboxylate precursor followed by treatment with hydrochloric acid. nih.gov Another related compound, 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, was synthesized via a nucleophilic aromatic substitution reaction. mdpi.com

The primary challenge in the synthesis of this compound, particularly in an enantiomerically pure form, lies in the stereoselective formation of the C-N bond and the control of the stereocenter at the 2-position of the pyrrolidine ring. Established methods for the asymmetric synthesis of 2-substituted pyrrolidines could be adapted for this purpose. These might include:

Asymmetric reduction of a corresponding cyclic imine. acs.org

Catalytic asymmetric hydroamination of an appropriate unsaturated amine. organic-chemistry.org

Asymmetric lithiation of N-Boc-pyrrolidine followed by arylation. acs.org

A significant hurdle is the lack of commercially available analytical data for this specific compound, which requires researchers to independently confirm its identity and purity. sigmaaldrich.com

Interdisciplinary Perspectives on the Utility of this compound

The structural components of this compound suggest its potential utility across multiple scientific disciplines, primarily in medicinal chemistry and pharmacology. The pyrrolidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents. For instance, a complex sulfonylpyrrolidine derivative has shown efficacy against the human respiratory syncytial virus (hRSV). nih.govnih.gov

The 2,5-dimethoxyphenyl moiety is strongly associated with activity at serotonin receptors. nih.govnih.gov Therefore, this compound represents a hybrid structure that could be explored for its potential as a novel modulator of these receptors. The conformational restriction imposed by the pyrrolidine ring, compared to the flexible side chain of related phenethylamines, could lead to unique selectivity and potency profiles at different 5-HT receptor subtypes. nih.gov This makes it an interesting candidate for investigation in neuroscience and psychopharmacology research.

The table below summarizes the key structural features and their associated significance, highlighting the interdisciplinary potential of the target compound.

| Structural Feature | Significance in Chemistry | Interdisciplinary Relevance (Potential) |

| Pyrrolidine Ring | Privileged scaffold in asymmetric catalysis; Chiral building block. nih.govmdpi.com | Core component of many pharmaceuticals; Framework for antiviral and other therapeutic agents. nih.govnih.gov |

| 2-Position Linkage | Creates a key stereocenter; Influences conformational rigidity. | Determines spatial orientation for receptor binding; Crucial for stereospecific biological activity. |

| 2,5-Dimethoxyphenyl Moiety | Modulates electronic properties of the aromatic ring; Participates in specific chemical reactions. mdpi.com | Key pharmacophore for serotonin receptor affinity and activity. nih.govnih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-(2,5-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALIAQQGBEXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392965 | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91564-44-2 | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Pyrrolidine and Its Analogues

Stereoselective Synthesis of 2-(2,5-Dimethoxyphenyl)pyrrolidine

The control of stereochemistry is paramount in the synthesis of chiral pyrrolidines. The presence of stereocenters dictates the molecule's three-dimensional structure and, consequently, its biological activity or catalytic efficacy. Methodologies are broadly classified into enantioselective approaches, which generate a specific enantiomer, and diastereoselective methods, which control the relative stereochemistry between multiple chiral centers.

Enantioselective Approaches to this compound via Chiral Catalysis

Chiral catalysis is a powerful tool for establishing absolute stereochemistry. In this approach, a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

One notable strategy involves the use of C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives themselves as chiral ligands in catalytic reactions. For instance, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been employed as a chiral ligand in the addition of diethylzinc to aryl aldehydes, yielding secondary alcohols with high enantiomeric excess (ee) ranging from 70–96%. rsc.org This highlights the utility of the pyrrolidine scaffold in asymmetric transformations.

Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for versatile and highly enantioselective access to various pyrrolidine stereoisomers. rsc.org Chiral phosphoric acid catalysis has been successfully applied to a three-component 1,3-dipolar cycloaddition of 3-amino oxindoles, aldehydes, and nitroolefins, producing complex spiro[pyrrolidine-2,3'-oxindole] scaffolds with excellent diastereo- and enantioselectivities. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach. Bifunctional squaramide catalysts have been developed for aza-Michael/Michael cascade reactions between nitroalkenes and tosylaminomethyl enones, providing highly functionalized chiral pyrrolidines in good yields (up to 99%), good diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee). researchgate.net

Diastereoselective Control in the Formation of this compound Stereoisomers

When multiple stereocenters are formed in a single reaction, controlling their relative orientation (diastereoselectivity) is crucial.

A prominent method for achieving high diastereoselectivity is the catalytic hydrogenation of highly substituted pyrrole systems. Using heterogeneous catalysts like rhodium on alumina (Rh/Al2O3), substituted pyrroles can be fully reduced to functionalized pyrrolidines, creating up to four new stereocenters with excellent diastereoselectivity. researchgate.net For example, the reduction of 2,5-dimethylpyrrole over a 5% Rh/Al2O3 catalyst in acetic acid yields cis-2,5-dimethylpyrrolidine. researchgate.net The initial reduction of a bond outside the ring can set a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.net

Multicomponent reactions (MCRs) provide an efficient pathway to construct complex molecules with multiple stereocenters in a single step. nih.gov A highly diastereoselective TiCl4-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent affords highly substituted pyrrolidine derivatives as a single diastereomer. nih.gov This process can construct up to three contiguous asymmetric centers in one operation. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions have been developed to achieve high diastereoselectivity. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, produces densely substituted pyrrolidines with up to four stereogenic centers in good to excellent diastereoselectivities. chemistryviews.orgua.es

| Method | Catalyst/Reagent | Key Features | Stereocontrol |

| Pyrrole Hydrogenation | Rh/Al2O3, Rh/C | Reduction of aromatic pyrrole to pyrrolidine | High diastereoselectivity (e.g., cis-isomers) |

| Multicomponent Reaction | TiCl4 | One-pot synthesis forming multiple bonds | High diastereoselectivity, single diastereomer reported |

| [3+2] Cycloaddition | Ag2CO3 | Reaction of azadienes and azomethine ylides | Excellent regio- and diastereoselectivities |

| Cascade Reaction | Bifunctional Squaramide | aza-Michael/Michael cascade | Good diastereoselectivity (up to 91:9 dr) |

Chemoenzymatic Routes for the Asymmetric Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective reaction pathways. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Multi-enzymatic cascade processes have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines. nih.gov A cascade involving a transaminase and a reductive aminase can convert non-symmetrical 1,4-diketones into optically pure pyrrolidines. nih.gov Similarly, the reduction of 2,5-hexanedione to the corresponding diol can be achieved with excellent stereoselectivity using baker's yeast. nih.gov

A one-pot photo-enzymatic cascade process has been reported for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This innovative method integrates a light-driven C–N cross-coupling reaction with biocatalytic carbene transfer, catalyzed by an engineered carbene transferase, to yield chiral α-functionalized phenylpyrrolidine compounds with superior stereoselectivity (up to 99% ee). rsc.org

Novel Catalytic Strategies for Pyrrolidine Ring Construction in this compound

The construction of the pyrrolidine ring itself is a key challenge. Modern catalytic methods offer efficient and atom-economical routes to form this five-membered heterocycle from acyclic precursors.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysts are widely used to facilitate the formation of the pyrrolidine ring through various cyclization strategies.

Iridium Catalysis: Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols, providing a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts are effective for the intramolecular C-H amination. A de novo strategy from simple hydrocarbons involving two sequential rhodium(II)-catalyzed C(sp³)–H amination reactions has been used to synthesize 2,5-disubstituted pyrrolidines with high regioselectivity and diastereoselectivity. nih.gov

Copper Catalysis: Copper-catalyzed intramolecular amination of remote, unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with complete regio- and chemoselectivity. organic-chemistry.org

Palladium Catalysis: Wacker-type aerobic oxidative cyclization of alkenes using tert-butanesulfinamide nucleophiles, catalyzed by palladium, is a method for the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. researchgate.net

Zirconium-Mediated Cyclization: The sequential hydrozirconation/iodination of chiral homoallylic amines offers a straightforward approach to enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.orgnih.gov

| Metal Catalyst | Reaction Type | Precursors | Reference |

| Iridium (Cp*Ir) | N-Heterocyclization | Primary amines, diols | organic-chemistry.org |

| Rhodium (Rh(II)) | C-H Amination | Hydrocarbons, sulfonimidamide | nih.gov |

| Copper | C-H Amination | Amines with unactivated C-H bonds | organic-chemistry.org |

| Palladium | Wacker-type Cyclization | Alkenes, tert-butanesulfinamide | researchgate.net |

| Zirconium | Hydrozirconation/Iodination | Chiral homoallylic amines | beilstein-journals.orgnih.gov |

Organocatalytic Methods for Pyrrolidine Ring Formation

Organocatalysis has emerged as a powerful, metal-free alternative for constructing heterocyclic rings. The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, particularly in aminocatalysis. beilstein-journals.orgnih.govmdpi.com

Organocatalytic cascade reactions are particularly efficient. A bifunctional squaramide has been used to catalyze an aza-Michael/Michael cascade reaction, providing a direct route to highly functionalized chiral trisubstituted pyrrolidines from simple starting materials. researchgate.net Similarly, an organocatalytic enantioselective [3+2] cycloaddition between 2-arylidene-1,3-indandiones and benzothiophenone imines, catalyzed by thiourea or squaramide derivatives, efficiently produces complex dispiro-pyrrolidine compounds with high yields and stereoselectivities. mdpi.com

These methods leverage the ability of organocatalysts, such as proline derivatives and thioureas, to activate substrates through the formation of transient intermediates like enamines and iminium ions, or through hydrogen bonding interactions, guiding the cyclization process with high levels of stereocontrol. mdpi.commdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is centered on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving reaction efficiency. Key areas of focus include the use of alternative reaction media and the maximization of atom and step economy.

Solvent-Free and Aqueous-Phase Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives like water, or to eliminate the need for a solvent altogether.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic methods, in particular, are well-suited to aqueous environments. The asymmetric synthesis of 2-substituted pyrrolidines, including aryl derivatives, can be achieved using transaminases in an aqueous buffer system. This approach starts from commercially available ω-chloroketones, and the enzymatic reaction facilitates an intramolecular cyclization to form the pyrrolidine ring with high enantiomeric excess acs.org. This biocatalytic strategy is a prime example of a green methodology applicable to the synthesis of chiral 2-arylpyrrolidines.

Another strategy involves performing reactions "on-water," where the unique properties of the aqueous-organic interface can accelerate reaction rates. A triple domino process for the synthesis of 2-iminoisatins, for instance, is effectively promoted by pyrrolidine in water, showcasing the potential of aqueous media to facilitate complex transformations rsc.org.

Solvent-Free Methodologies: Eliminating solvents entirely can lead to significant environmental benefits. Solvent-free [3+2] cycloaddition reactions have been developed for the synthesis of bicyclic pyrrolidines. One such protocol utilizes lithium fluoride (LiF) at elevated temperatures (140 °C) to facilitate the reaction between nonstabilized azomethine ylides and electron-deficient alkenes without any solvent, simplifying purification and reducing waste acs.org.

The following table summarizes key aspects of these green synthetic approaches.

| Methodology | Key Features | Starting Materials (Example) | Conditions (Example) | Advantages |

| Biocatalytic (Aqueous) | Use of enzymes (transaminases) in aqueous buffer. | ω-chloroketones | KPᵢ-buffer, pH 8, 37 °C | High enantioselectivity (>95% ee), mild conditions, renewable catalyst. acs.org |

| "On-Water" Domino Reaction | Utilizes the unique properties of water to promote multi-step reactions. | 2-(sulfonylamino)-benzaldehydes, isocyanides | Water, Ultrasound | Green solvent, accelerated reaction rates, convergent synthesis. rsc.org |

| Solvent-Free Cycloaddition | Thermal reaction without a solvent medium. | Azomethyne ylide, endocyclic alkenes | LiF, 140 °C | No solvent waste, simplified workup, access to complex scaffolds. acs.org |

Atom-Economy and Step-Economy Considerations

Atom Economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Step Economy refers to reducing the number of synthetic steps, which in turn saves resources and reduces waste.

The 1,3-dipolar [3+2] cycloaddition reaction is a cornerstone of atom-economical synthesis for the pyrrolidine ring system. This reaction combines a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring, theoretically incorporating all atoms from both reactants into the product. This approach has a 100% atom economy.

Multi-component reactions (MCRs) further enhance both atom and step economy. Three-component [3+2] cycloadditions, which combine readily available materials like an amine, an aldehyde, and an olefinic compound in a single operation, exemplify the principle of pot, atom, and step economy (PASE). rsc.orgnih.gov Such reactions generate complex pyrrolidine structures efficiently, with water and carbon dioxide often being the only byproducts. nih.gov Glycine-based decarboxylative [3+2] cycloadditions represent another powerful, atom-economical approach, using a basic amino acid as a building block to generate the pyrrolidine framework with minimal byproduct formation. mdpi.com

| Reaction Type | Principle | Reactants (General) | Byproducts | Atom Economy |

| [3+2] Cycloaddition | Concerted or stepwise reaction forming a 5-membered ring. | Azomethine Ylide + Alkene | None (ideal) | ~100% |

| Three-Component [3+2] Cycloaddition | One-pot synthesis combining multiple starting materials. | Amine + Aldehyde + Alkene | H₂O, CO₂ | High nih.gov |

| Decarboxylative [3+2] Cycloaddition | Ylide generated in situ via decarboxylation. | Glycine derivative + Aldehyde + Alkene | CO₂ | High mdpi.com |

Flow Chemistry Techniques for Scalable Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for scaling up the production of active pharmaceutical ingredients (APIs). These benefits include enhanced safety, improved reaction control, higher yields, and greater consistency.

In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer compared to batch reactors. youtube.com This precise control over reaction parameters like temperature, pressure, and residence time can suppress the formation of byproducts and improve product quality.

For the synthesis of pyrrolidine derivatives, flow chemistry can be particularly advantageous. For instance, a two-step flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles, demonstrating the potential for multi-step sequences in a continuous fashion. In another example, a reaction that required 9 hours in batch was completed in just 16 minutes under flow conditions, showcasing the dramatic reduction in reaction time possible. mdpi.com Highly reactive or unstable intermediates can be generated and used on-demand, minimizing risks associated with their accumulation in batch reactors. youtube.com

A hypothetical flow synthesis of this compound could involve pumping a solution of the precursor imine and a reducing agent through a heated reactor packed with a solid-supported catalyst, followed by in-line purification to continuously produce the final product.

| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow |

| Safety | Accumulation of reagents and heat; potential for thermal runaway. | Small reaction volumes; excellent heat dissipation; on-demand generation of hazardous intermediates. | Significantly improved safety profile. |

| Efficiency | Long reaction times; often lower yields due to side reactions. | Short residence times; improved mixing and heat transfer lead to higher yields and purity. | Increased throughput and efficiency. mdpi.com |

| Scalability | Scaling up can be non-linear and problematic. | Scaled by running the system for longer periods or using parallel reactors ("scaling out"). | More predictable and straightforward scale-up. |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, automated control over temperature, pressure, and stoichiometry. | Higher product consistency and quality. |

Synthesis of Deuterated and Isotopically Labeled this compound

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org Deuterium (²H) or carbon-13 (¹³C) labeling can help track the metabolic fate of a drug candidate and can sometimes be used to alter metabolic pathways by leveraging the kinetic isotope effect.

Deuterium Labeling: The site-specific incorporation of deuterium into bioactive molecules is a growing field. A catalytic asymmetric strategy has been developed for synthesizing enantioenriched α-deuterated pyrrolidine derivatives. This method combines a copper(I)-catalyzed hydrogen/deuterium exchange (H/D-Ex) using heavy water (D₂O) as the deuterium source with a subsequent azomethine ylide-involved 1,3-dipolar cycloaddition. rsc.orgnih.gov This approach allows for the precise installation of a deuterium atom at a stereogenic center, which is crucial for studying and optimizing the metabolic stability of chiral drug candidates. rsc.orgnih.gov Deuteration at sites of metabolic oxidation can slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov

Carbon-13 and Nitrogen-15 Labeling: While deuterium is used for metabolic stability and as a tracer, heavy isotopes like ¹³C and ¹⁵N are primarily used in mechanistic studies and for quantitative analysis using mass spectrometry or NMR. The synthesis of ¹³C-labeled compounds often requires building the molecule from simple, labeled starting materials. A versatile approach involves using ¹³C elemental carbon to produce labeled calcium carbide (Ca¹³C₂), which is then converted to ¹³C₂-acetylene. This labeled acetylene serves as a universal building block for a wide range of organic transformations, providing access to complex labeled molecules. rsc.org A deconstruction-reconstruction strategy has also been reported for isotopically labeling pyrimidine rings with ²H, ¹³C, and ¹⁵N, where pyrrolidine is used as a reagent in the deconstruction step. acs.org

| Isotope | Labeling Strategy (Example) | Deuterium Source / Labeled Precursor | Purpose of Labeling |

| Deuterium (²H) | Catalytic H/D Exchange combined with 1,3-Dipolar Cycloaddition. rsc.orgnih.gov | D₂O (Heavy Water) | Probing reaction mechanisms; altering metabolic pathways (kinetic isotope effect); internal standards. nih.gov |

| Carbon-13 (¹³C) | Synthesis from universal labeled building blocks like ¹³C₂-acetylene. rsc.org | ¹³C elemental carbon | Mechanistic studies (NMR); quantitative mass spectrometry; metabolic fate studies. fas.org |

| Nitrogen-15 (¹⁵N) | Deconstruction-reconstruction of heterocycles using labeled reagents. acs.org | ¹⁵N-enriched amidines | Mechanistic studies (NMR); metabolic pathway elucidation. |

Advanced Spectroscopic and Structural Elucidation Studies of 2 2,5 Dimethoxyphenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(2,5-dimethoxyphenyl)pyrrolidine in solution. nih.gov It provides a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Acyclic and Cyclic Conformations

Two-dimensional (2D) NMR techniques are particularly powerful in unraveling the complex conformational landscape of this molecule, which encompasses both the flexible pyrrolidine (B122466) ring and the rotatable dimethoxyphenyl group. slideshare.netiajps.comyoutube.com

COSY (Correlation Spectroscopy): COSY experiments establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are bonded to adjacent atoms. This is fundamental in tracing the spin systems within the pyrrolidine ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the pyrrolidine ring to the dimethoxyphenyl moiety and for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is paramount for determining the relative stereochemistry and preferred conformations of the molecule. For instance, NOE correlations between protons on the pyrrolidine ring and the methoxy (B1213986) groups of the phenyl ring can define the orientation of the aromatic substituent relative to the heterocyclic ring.

The combined application of these 2D NMR techniques allows for a comprehensive mapping of the molecular structure and the identification of the predominant conformations in solution. researchgate.netresearchgate.net

Variable Temperature NMR Studies on Rotational Barriers and Interconversions

The conformational flexibility of this compound, particularly the rotation around the C-C bond connecting the two ring systems and the puckering of the pyrrolidine ring, can be investigated using variable temperature (VT) NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At higher temperatures, if the rate of interconversion between different conformations is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point and beyond, separate signals for the individual conformers may be resolved. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the rotational or inversional process can be calculated. These studies provide quantitative data on the energetic landscape of the molecule's conformational dynamics.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. slideshare.net

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. units.it The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. beilstein-journals.org

For a reliable assignment of the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra calculated for each enantiomer using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous determination of its absolute configuration. mdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Structural Assignment

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.orgbruker.comyoutube.comjascoinc.com VCD is a powerful tool for determining the absolute configuration of chiral molecules, especially those with multiple chiral centers. nih.govnih.gov

Similar to ECD, the experimental VCD spectrum is compared with the computationally predicted spectra for the possible enantiomers. The complex and information-rich VCD spectra, often containing numerous bands, provide a detailed fingerprint of the molecule's three-dimensional structure and absolute configuration.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can reveal its exact bond lengths, bond angles, and the conformation it adopts in the crystal lattice. This technique also unequivocally establishes the absolute configuration if the crystal is non-centrosymmetric.

Chemical Reactivity and Derivatization Strategies for the 2 2,5 Dimethoxyphenyl Pyrrolidine Scaffold

Functionalization at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the 2-(2,5-dimethoxyphenyl)pyrrolidine moiety is a key site for chemical modification. Its nucleophilic character and the availability of a lone pair of electrons on the nitrogen atom facilitate a variety of bond-forming reactions, enabling the introduction of a diverse range of substituents.

The pyrrolidine nitrogen readily undergoes acylation and alkylation to yield N-substituted derivatives. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. This forms a stable amide bond. For instance, L-proline, a pyrrolidine-2-carboxylic acid, can be readily acylated at the nitrogen with sulfonyl chlorides like 8-quinolinesulfonyl chloride in the presence of a base such as potassium carbonate. nih.gov This reaction is broadly applicable to secondary amines like this compound for the synthesis of sulfonamides and carboxamides.

Alkylation introduces alkyl groups onto the nitrogen atom, typically by reaction with alkyl halides or through other electrophilic alkylating agents. These reactions usually require a base to deprotonate the secondary amine, enhancing its nucleophilicity. The choice of base and solvent is critical to control the reaction rate and minimize side reactions. Common conditions involve using potassium carbonate or triethylamine as the base in solvents like DMF or acetonitrile. fabad.org.tr

| Reaction Type | Reagent Class | Specific Examples | Product Type |

|---|---|---|---|

| N-Acylation | Acid Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-Acyl pyrrolidines |

| Sulfonyl Chlorides | 8-Quinolinesulfonyl chloride, Methanesulfonyl chloride | N-Sulfonyl pyrrolidines | |

| Activated Carboxylic Acids | Carboxylic acid + HATU/DIPEA | N-Acyl pyrrolidines (Amides) | |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl pyrrolidines |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-Alkyl pyrrolidines |

Reductive Amination provides a powerful and efficient method for N-alkylation. nih.gov This process involves the reaction of the secondary amine of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This intermediate is then reduced in situ by a hydride reducing agent to yield the N-alkylated product. beilstein-journals.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to not reduce the carbonyl starting material. chim.it This one-pot procedure is highly versatile and allows for the introduction of a wide array of alkyl substituents.

Amidation at the nitrogen center refers to the formation of an amide bond by coupling the pyrrolidine with a carboxylic acid. Unlike reactions with highly reactive acid chlorides, direct amidation with carboxylic acids requires the use of coupling agents to activate the carboxylic acid. ucl.ac.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Alternatively, boron-based reagents, such as B(OCH2CF3)3, have been developed for direct amidation under relatively mild conditions, often allowing for simplified purification procedures. acs.orgacs.org

| Reaction | Key Reagents | Typical Conditions |

|---|---|---|

| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)3 or NaBH3CN | DCE or MeOH solvent, room temperature |

| Amidation | Carboxylic Acid, HATU, DIPEA | DMF solvent, room temperature |

| Carboxylic Acid, B(OCH2CF3)3 | MeCN solvent, heated (e.g., 80 °C) |

The introduction of aryl groups at the pyrrolidine nitrogen can be effectively achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netacs.org This reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope. researchgate.net The reaction couples the secondary amine of this compound with an aryl halide (bromide, chloride) or triflate.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, SPhos | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates amine, promotes reductive elimination |

| Aryl Partner | Aryl bromides, Aryl chlorides, Aryl triflates | Source of the aryl group |

Stereoselective Functionalization of the Pyrrolidine Ring Carbons

Beyond modifications at the nitrogen atom, the carbon framework of the pyrrolidine ring offers opportunities for introducing additional substituents and stereocenters, further expanding the molecular diversity of the scaffold.

The C-H bonds at the α-positions (C2 and C5) of the pyrrolidine ring are susceptible to functionalization, often through strategies that involve the in-situ formation of an iminium ion intermediate. rsc.org Since the C2 position is already occupied by the 2,5-dimethoxyphenyl group, synthetic efforts typically focus on the C5 position to generate 2,5-disubstituted pyrrolidines.

One powerful strategy is redox-neutral α-C–H functionalization. acs.orgnih.gov In this approach, the pyrrolidine nitrogen is first oxidized, often using an internal oxidant like an o-benzoquinone derivative, to form an iminium ion. acs.orgnih.gov This electrophilic intermediate can then be trapped by a wide range of nucleophiles, leading to the formation of a new C-C or C-heteroatom bond at the α-carbon. nih.govrsc.org This method has been successfully used to achieve regio- and diastereoselective functionalization of 2-substituted pyrrolidines, affording unsymmetrically 2,5-disubstituted products. acs.org The reaction of pyrrolidine with a quinone monoacetal, for example, generates an iminium ion that can be captured by aryl nucleophiles to synthesize α-aryl-substituted pyrrolidines in a single step. rsc.orgnih.govrsc.org

The creation of new stereocenters on the pyrrolidine ring in a controlled manner is a significant objective in synthetic chemistry. mdpi.com The inherent chirality of this compound (assuming it is used as a single enantiomer) can be leveraged to direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a common strategy for synthesizing complex molecules.

Alternatively, catalyst-controlled asymmetric reactions can be employed. nih.gov For example, catalytic asymmetric (1,3)-dipolar cycloaddition reactions can be used to construct highly substituted pyrrolidine rings with multiple stereocenters. nih.gov Gold-catalyzed intramolecular hydroamination of chiral homopropargyl sulfonamides can initiate tandem reactions to furnish various enantioenriched 2,5-disubstituted pyrrolidines. nih.gov Similarly, palladium-catalyzed carboamination reactions of γ-aminoalkenes can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov These asymmetric methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. mdpi.com

| Strategy | Key Transformation | Stereochemical Control | Outcome |

|---|---|---|---|

| Substrate-Controlled Diastereoselection | Nucleophilic addition to an N-acyliminium ion | The existing C2 stereocenter directs the approach of the nucleophile. | Formation of a specific diastereomer. |

| Catalyst-Controlled Asymmetric Synthesis | Pd-catalyzed carboamination | A chiral ligand on the palladium catalyst controls the stereochemistry. nih.gov | Enantioenriched 2,5-disubstituted pyrrolidines. |

| Catalyst-Controlled Asymmetric Synthesis | Au-catalyzed hydroamination/tandem reaction | A chiral substrate in the presence of a gold catalyst leads to stereospecific outcomes. nih.gov | Enantioenriched 2,5-disubstituted pyrrolidines. |

| Catalyst-Controlled Asymmetric Synthesis | (1,3)-Dipolar Cycloaddition | A chiral silver catalyst promotes the formation of specific enantiomers. nih.gov | Enantioenriched, highly substituted pyrrolizidines. |

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Moiety

While the pyrrolidine ring is generally stable, its C-N bonds can be cleaved under specific conditions, leading to ring-opened products. This skeletal remodeling offers a pathway to structurally diverse acyclic amines or different heterocyclic systems. nih.gov Although specific examples involving the this compound scaffold are not extensively documented in the reviewed literature, general principles of pyrrolidine chemistry can be applied.

Ring-Opening Reactions: The cleavage of C-N bonds in unstrained pyrrolidines is challenging compared to strained rings like aziridines. nih.gov However, methods have been developed that typically involve the generation of a reactive intermediate, such as an iminium ion or a radical cation, at the nitrogen atom. For instance, photocatalytic oxidative ring-opening can be achieved through a photoinduced electron transfer (PET) process, leading to the formation of a radical cation that undergoes subsequent fragmentation to yield a linear amino aldehyde. researchgate.net Another strategy involves the von Braun reaction, where treatment of an N-substituted pyrrolidine with cyanogen bromide leads to a ring-opened N-cyano-N-alkyl-4-bromobutylamine. These methods, while not specifically reported for this compound, represent potential pathways for its structural modification.

Ring-Expansion Reactions: Ring-expansion of pyrrolidines can provide access to larger, valuable heterocyclic structures like piperidines and azepanes. acs.orgresearchgate.net A common strategy involves the formation of a bicyclic azetidinium intermediate, which can then be opened by nucleophiles to yield expanded rings. acs.org For a 2-substituted pyrrolidine, this could be conceptualized by functionalizing the nitrogen atom with a side chain containing a leaving group, which then undergoes intramolecular cyclization to form a bicyclic system. Subsequent nucleophilic attack would cleave the azetidine ring, leading to the expanded product. Another emerging method involves the photo-promoted ring contraction of pyridines to afford complex pyrrolidine derivatives, which highlights the potential for skeletal editing in heterocyclic chemistry. osaka-u.ac.jpsemanticscholar.org

Transformations Involving the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl group is highly activated towards electrophilic substitution and offers multiple sites for functionalization. The methoxy (B1213986) groups can also be chemically altered, providing further avenues for derivatization.

Regioselective Aromatic Substitution Reactions

The two methoxy groups on the aromatic ring are strong activating, ortho-, para-directing groups. umkc.edumasterorganicchemistry.com In 1,4-dimethoxybenzene, all four available positions on the ring are activated. The positions ortho to each methoxy group (positions 3 and 6) and meta to the other are electronically favored for electrophilic attack.

Electrophilic Aromatic Substitution (EAS): Common EAS reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation can be performed on the 2,5-dimethoxyphenyl ring. The directing effects of the two methoxy groups and the existing pyrrolidine substituent determine the regioselectivity.

Halogenation: Bromination of 1,4-dimethoxybenzene can be achieved with reagents like N-bromosuccinimide (NBS), often leading to substitution at the 2- and 5-positions. wku.edu For the this compound scaffold, the available positions for substitution are C-3, C-4, and C-6. Steric hindrance from the adjacent pyrrolidine ring at C-2 may influence the site of attack. The reactivity-selectivity principle suggests that less reactive halogens like bromine will show higher regioselectivity compared to chlorine. youtube.com

Friedel-Crafts Alkylation: The highly activated 1,4-dimethoxybenzene ring readily undergoes Friedel-Crafts alkylation, for example, with t-butyl alcohol in the presence of a strong acid like sulfuric acid. miracosta.educhegg.comyoutube.com The reaction often proceeds to di-substitution due to the increased activation of the ring after the first alkylation. youtube.com For this compound, alkylation would be expected to occur at the positions electronically activated by the methoxy groups and least sterically hindered.

| Reaction | Reagent(s) | Typical Position of Substitution on 1,4-Dimethoxybenzene | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | t-Butyl alcohol, H₂SO₄ | 2,5-di-t-butyl | chegg.com |

| Bromination | N-Bromosuccinimide (NBS) | 2,5-dibromo | wku.edu |

| Nitration | HNO₃, H₂SO₄ | 2,3-dinitro and 2,5-dinitro | N/A |

Demethylation and Alkylation of Methoxy Groups

Cleavage of the aryl methyl ether bonds provides access to phenolic derivatives, which can then be further functionalized.

Demethylation: This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). commonorganicchemistry.comrsc.org BBr₃ is particularly effective and can be used at or below room temperature, offering good functional group tolerance. rsc.orgwikipedia.org The reaction proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Harsher conditions, such as heating with HBr, are also effective but less selective. rsc.orgwikipedia.org

Alkylation: Once the phenolic hydroxyl groups are unmasked, they can be re-alkylated using various alkyl halides in the presence of a base. This O-alkylation allows for the introduction of a wide variety of side chains, modifying the compound's lipophilicity and steric profile.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) on the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the 2,5-dimethoxyphenyl ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This is achieved through the regioselective aromatic substitution reactions described previously (Section 4.3.1).

Suzuki-Miyaura Coupling: This reaction couples an organohalide or triflate with a boronic acid or ester. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to synthesize biaryl structures or introduce styrenyl moieties. wikipedia.orgnih.gov The reaction is typically catalyzed by a Pd(0) complex in the presence of a base. youtube.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It requires a palladium catalyst and often a copper(I) co-catalyst. libretexts.org Applying this to a halogenated this compound would allow for the introduction of alkynyl groups, which are versatile handles for further transformations or as components in bioactive molecules.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org This provides a route to introduce vinyl groups onto the aromatic ring of the scaffold. The reaction follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | Pd(0) complex, Base | Aryl-R |

| Sonogashira | Aryl-X + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Aryl-Alkyne |

| Heck | Aryl-X + Alkene | Pd(0) complex, Base | Aryl-Alkene |

Synthesis of Complex Hybrid Structures Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger, more complex "hybrid" molecules that contain multiple pharmacophores. This strategy aims to create multifunctional molecules with novel or enhanced biological activities. The synthesis of such hybrids relies on the derivatization strategies discussed previously.

For example, functional groups introduced onto the aromatic ring via cross-coupling or substitution can serve as attachment points for other molecular fragments. Similarly, the secondary amine of the pyrrolidine ring is a key site for derivatization. N-acylation, N-alkylation, or N-arylation can link the scaffold to other bioactive cores. A modular approach, where different substituted pyrrolidines are combined with various C-nucleophiles or other building blocks, allows for the creation of large libraries of hybrid compounds. nih.gov Such strategies have been used to synthesize novel 2-arylpyrrolidine derivatives with potential anticancer activity. nih.govnih.gov

Mechanistic Investigations of Key Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on the 2,5-dimethoxyphenyl ring follows the well-established arenium ion pathway. umkc.eduresearchgate.net The reaction is initiated by the generation of a strong electrophile. ccsf.edu The π-electrons of the highly activated aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comnih.gov In the final step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. youtube.com The high electron-donating ability of the two methoxy groups stabilizes the arenium ion intermediate, accelerating the reaction rate. masterorganicchemistry.com

Mechanism of Cross-Coupling Reactions: The catalytic cycles of the Suzuki, Sonogashira, and Heck reactions share common fundamental steps. masterorganicchemistry.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. libretexts.org

Transmetalation (Suzuki and Sonogashira): The organic group from the organoboron (Suzuki) or organocopper (Sonogashira) compound is transferred to the palladium center. wikipedia.orglibretexts.org In the Suzuki reaction, this step typically requires activation of the boronic acid with a base. organic-chemistry.org

Migratory Insertion (Heck): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Role of 2 2,5 Dimethoxyphenyl Pyrrolidine As a Chiral Auxiliary and Ligand in Catalysis

Applications in Asymmetric Organocatalysis

The development of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth, with pyrrolidine-based catalysts playing a key role. nih.gov The unique structural features of 2-(2,5-dimethoxyphenyl)pyrrolidine make it an attractive starting material for the synthesis of novel organocatalysts.

Proline-Derived Catalysts and their Analogues

Proline and its derivatives are among the most successful organocatalysts, particularly in transformations involving carbonyl compounds. nih.govnih.gov The pyrrolidine (B122466) ring is a crucial element for their catalytic activity. nih.gov While direct research on catalysts derived specifically from this compound is not extensively documented in the provided results, the broader context of proline-derived catalysts highlights the importance of the pyrrolidine motif. nih.govmdpi.com The synthesis of various substituted pyrrolidines, including those with aryl groups, has been a focus of research to fine-tune the steric and electronic properties of these catalysts. nih.gov The modular nature of these catalysts allows for the synthesis of a wide range of derivatives to optimize reactivity and selectivity for specific reactions. mdpi.com

Enantioselective Michael Additions and Aldol (B89426) Reactions

Enantioselective Michael additions and aldol reactions are powerful carbon-carbon bond-forming reactions for the construction of complex chiral molecules. emorychem.sciencenih.gov Pyrrolidine-based organocatalysts have been successfully employed in these reactions. mdpi.comrsc.org For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields and enantioselectivities in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

Similarly, organocatalysts derived from naturally available amino acids have proven highly efficient in promoting enantioselective direct aldol reactions in both organic and aqueous media, achieving high diastereoselectivities and enantioselectivities. emorychem.science While the specific use of this compound in these reactions is not explicitly detailed, the principles of catalyst design suggest its potential as a precursor for effective catalysts. The development of practical proline surrogates, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, underscores the ongoing effort to create catalysts with improved properties for aldol reactions. nih.gov

Chiral Ligand Design for Asymmetric Metal Catalysis

In addition to organocatalysis, this compound serves as a valuable chiral backbone for the synthesis of ligands for asymmetric metal catalysis. The combination of the pyrrolidine ring with various coordinating atoms, such as phosphorus and nitrogen, leads to the formation of effective chiral environments around a metal center. tcichemicals.comnih.gov

Development of Chiral Phosphine (B1218219) and Nitrogen Ligands

Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metals. tcichemicals.comnih.gov The design of these ligands can be broadly categorized into those with backbone chirality and those with P-chirogenicity. tcichemicals.com Pyrrolidine-containing phosphine ligands, such as PPM ( (2S,4S)-2-(diphenylphosphino)-4-(diphenylphosphinomethyl)pyrrolidine), are commercially available and have been utilized in asymmetric catalysis. thieme-connect.de The modularity of ligands like the Josiphos family, which feature a chiral ferrocenyl backbone, allows for the tuning of electronic and steric properties by varying the phosphine substituents. nih.gov

Similarly, chiral nitrogen-containing ligands, including those with pyridyl and oxazoline (B21484) moieties, are readily synthesized and have been successfully applied in various asymmetric reactions. diva-portal.org The synthesis of C2-symmetric 2,5-disubstituted pyrrolidine derivatives has been a key strategy in developing effective chiral ligands. rsc.org

Enantioselective Hydrogenation and Allylic Alkylation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds, with transition metal complexes of chiral phosphine ligands being the catalysts of choice. sigmaaldrich.com Pyrrolidine-based ligands have been instrumental in this area. For example, rhodium complexes of ferrocene-pyrrolidine containing ligands have shown high efficiency in the asymmetric hydrogenation of α-aryl enamides and dehydroamino acid esters. nih.gov

Palladium-catalyzed asymmetric allylic alkylation is another important transformation where chiral ligands play a crucial role. nih.govacs.org Pyrrolidine-containing P,N ligands have been developed and applied in these reactions, demonstrating the versatility of the pyrrolidine scaffold in creating effective chiral environments for different metal-catalyzed processes. nih.gov

Stereoselective Synthesis of Complex Molecules Utilizing this compound as a Chiral Auxiliary

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. The pyrrolidine scaffold is a well-established and effective chiral auxiliary. researchgate.net The rigid nature of the pyrrolidine ring allows for efficient transfer of chirality. researchgate.net

While specific examples detailing the use of this compound as a chiral auxiliary for the synthesis of complex molecules are not prevalent in the provided search results, the general utility of pyrrolidine derivatives in this context is well-documented. For instance, the bis(2-methoxymethyl pyrrolidine)phosphine moiety has been shown to be a highly effective chiral auxiliary for the diastereoselective lithiation of ferrocene, enabling the synthesis of chiral ferrocenyl diphosphines. researchgate.net Furthermore, the stereoselective synthesis of densely substituted pyrrolidines through cycloaddition reactions can lead to valuable proline derivatives that can be used as organocatalysts. chemistryviews.org These examples highlight the potential of pyrrolidine-based auxiliaries in the construction of complex chiral molecules. nih.govnih.gov

Advanced Synthetic Applications of the 2 2,5 Dimethoxyphenyl Pyrrolidine Scaffold

Incorporation into Natural Product Synthetic Strategies

The pyrrolidine (B122466) ring is a core structural motif in numerous natural products, ranging from simple alkaloids to complex polycyclic structures. baranlab.org Synthetic chemists frequently employ chiral pyrrolidine derivatives as versatile starting materials or key intermediates to access these target molecules. researchgate.net

Pyrrolidine Alkaloid Synthesis

Pyrrolidine alkaloids are a large and diverse family of natural compounds, many of which exhibit significant biological activity. researchgate.net The synthesis of these alkaloids often relies on the stereocontrolled construction of the pyrrolidine ring. Methodologies such as the TMSOTf-mediated reductive hydroamination of enynyl amines have been developed for the stereoselective synthesis of 2,5-disubstituted pyrrolidines, which are precursors to various alkaloids. organic-chemistry.org

However, a specific search of the literature did not yield examples where 2-(2,5-dimethoxyphenyl)pyrrolidine was explicitly used as a direct precursor or building block in the total synthesis of a known pyrrolidine alkaloid. The synthesis of related structures, such as R-2-(2,5-difluorophenyl)pyrrolidine, has been patented as an important step in producing pharmaceuticals like Larotrectinib, underscoring the value of 2-aryl pyrrolidines in complex synthesis. google.com

Construction of Complex Heterocyclic Ring Systems

The pyrrolidine scaffold serves as a valuable chiron for the construction of more complex, fused, and spirocyclic heterocyclic systems. nih.gov For instance, naturally derived chiral pyrrolidine-2,5-diones have been converted into pharmacologically important skeletons like pyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles. nih.gov

While these examples demonstrate the synthetic versatility of the pyrrolidine core, there are no specific, documented instances of this compound being employed as the foundational element for the construction of such complex heterocyclic ring systems in the reviewed literature.

Construction of Complex Molecular Architectures Bearing the this compound Moiety

The incorporation of specific substituted aromatic groups onto a pyrrolidine ring can be a key strategy in designing molecules with targeted biological activities. For example, a more complex derivative, (S)-N-(2,5-dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide, has been synthesized and identified as an inhibitor of the human respiratory syncytial virus (hRSV). nih.gov This highlights the utility of the substituted-phenyl-pyrrolidine framework in medicinal chemistry.

Another related, though structurally distinct, compound, 1-(2,5-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)pyrrolidin-2-one, has been synthesized from 2,5-dimethoxybenzylamine (B130776) and a donor-acceptor cyclopropane. mdpi.com This demonstrates a method for creating complex molecules containing a dimethoxyphenyl substituent attached to a pyrrolidine-type ring.

Use in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. They are highly valued for their efficiency and ability to generate diverse molecular scaffolds. The pyrrolidine ring is a common target for MCRs. For instance, one-pot, three-component reactions have been developed to synthesize novel tetrazolopyrimidine derivatives, showcasing the power of MCRs in creating complex heterocyclic systems. semanticscholar.org

While MCRs are a prominent strategy for synthesizing substituted pyrrolidines, a review of the literature did not identify any specific multicomponent reactions where this compound is used as a reactant to generate scaffold diversity.

Methodological Advancements in the Characterization of 2 2,5 Dimethoxyphenyl Pyrrolidine Analogues and Intermediates

High-Resolution Chromatography for Separation and Purification

High-resolution chromatographic techniques are essential for isolating and purifying 2-(2,5-dimethoxyphenyl)pyrrolidine analogues, as well as for determining their enantiomeric purity. These methods offer the precision required to separate complex mixtures and obtain highly pure compounds for further analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating the enantiomers of chiral compounds like this compound and its derivatives. mdpi.com This method is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of a single enantiomer. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

In the analysis of related phenylpiperidines, a study utilized a Phenomenex Lux 5 Amylose-2 chiral column to determine the enantiomeric excess. nih.gov The method employed a mobile phase of 0.1% diethylamine (B46881) in heptane (B126788) and 0.1% diethylamine in ethanol, with UV detection at multiple wavelengths. nih.gov This approach successfully separated the enantiomers, with the first eluting enantiomer consistently being the more potent agonist at the 5-HT₂A receptor. nih.gov For other pyrrolidine (B122466) derivatives, various chiral stationary phases based on chiral crown ethers have also been developed and proven effective in resolving racemic compounds with primary amino groups. researchgate.net

The conditions for chiral HPLC can be tailored to achieve optimal separation. For instance, another method for a related compound used a Chiralpak IG column with a mobile phase of 30% isopropanol (B130326) and 70% heptane, also containing 0.1% diethylamine. nih.gov These examples highlight the versatility of chiral HPLC in the stereochemical analysis of complex molecules.

Table 1: Chiral HPLC Methods for Pyrrolidine Analogues

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Phenomenex Lux 5 Amylose-2 | Chiralpak IG |

| Mobile Phase A | 0.1% diethylamine in heptane | 70% heptane (+0.1% diethylamine) |

| Mobile Phase B | 0.1% diethylamine in EtOH | 30% isopropanol |

| Detection | UV at 205, 210, 254, and 280 nm | UV at 210 nm |

| Flow Rate | 10.0 mL/min | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like many this compound analogues, derivatization is often necessary to increase their volatility. GC-MS combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries. scispace.comnih.gov

In the analysis of related psychoactive substances, GC-MS has been used for both screening and quantification. researchgate.net For instance, a validated GC-MS method was developed for the analysis of diphenidine (B1206869) derivatives, allowing for their identification in seized samples. researchgate.net The method typically involves a fused-silica capillary column, with a temperature program to ensure the separation of various components. nih.gov While direct GC-MS analysis of some complex molecules can be challenging due to thermal degradation, it remains a valuable tool for the analysis of synthetic intermediates and volatile derivatives. nih.gov The phytochemical analysis of various plant extracts also frequently employs GC-MS to identify a wide range of bioactive compounds. mdpi.comnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Organic Compounds

| Parameter | Typical Setting |

| Column | 5% phenyl polymethylsiloxane fused-silica capillary |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Temperature Program | Initial hold, followed by a ramp to a final temperature |

| Detector | Mass Spectrometer (Scan or SIM mode) |

Hyphenated Techniques for In-Situ Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for real-time reaction monitoring and comprehensive product analysis. These techniques provide a dynamic view of chemical processes and detailed structural information about the products formed.

LC-NMR and LC-MS Coupling

The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) and mass spectrometry (LC-MS) provides a powerful platform for the unambiguous identification of compounds in complex mixtures. nih.govnih.gov LC-MS provides molecular weight and fragmentation data, which is complementary to the detailed structural information obtained from NMR.

LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov This can be done in on-flow, stop-flow, or loop-collection modes. The "pseudo-LC-NMR" approach, where fractions from a semi-preparative HPLC are collected and analyzed by NMR, offers high-quality spectra without the need for solvent suppression. frontiersin.org This combined approach has been successfully used to identify impurities and metabolites in pharmaceutical compounds. nih.gov

LC-MS is a highly sensitive technique that is widely used in drug discovery and development. mdpi.com For compounds like this compound analogues, LC-MS can be used to identify synthetic byproducts and degradation products. The use of a mass-spectrometry compatible mobile phase, such as one containing formic acid instead of phosphoric acid, is crucial for successful LC-MS analysis. sielc.com

Online Spectroscopic Monitoring

Online spectroscopic monitoring provides real-time insights into reaction kinetics and mechanisms. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a chemical reaction. mdpi.comjasco-global.com

Fiber-optic probes can be inserted directly into a reaction vessel, allowing for continuous data acquisition without the need for sampling. jasco-global.com This is particularly useful for monitoring reactions that are sensitive to air or moisture. In bioprocessing, for example, in-line spectroscopy is used to monitor fermentation processes and ensure product quality. mdpi.com Advances in miniature mass spectrometers also enable the simultaneous online monitoring of multiple reactions with high reproducibility. nih.gov These real-time monitoring techniques are instrumental in optimizing reaction conditions and ensuring the efficient synthesis of target compounds like this compound and its analogues.

Table 3: Comparison of Online Spectroscopic Monitoring Techniques

| Technique | Principle | Advantages |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups. Can be used with fiber-optic probes for in-situ monitoring. jasco-global.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Provides molecular-level information. Less interference from aqueous media compared to FTIR. mdpi.com |

| UV/Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Simple and cost-effective. Good for monitoring chromophoric compounds. mdpi.com |

| Miniature Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity. Can monitor multiple reactions simultaneously. nih.gov |

Future Research Directions and Emerging Avenues for 2 2,5 Dimethoxyphenyl Pyrrolidine

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes to pyrrolidine (B122466) derivatives often rely on methods that are resource-intensive and may not align with modern principles of green chemistry. nih.govnih.gov Future research will likely focus on developing more efficient, sustainable, and economically viable pathways to 2-(2,5-Dimethoxyphenyl)pyrrolidine.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally benign approach to synthesizing chiral amines. nih.govacs.org Research into identifying or engineering enzymes that can catalyze the asymmetric synthesis of this compound from readily available precursors could provide a direct and highly enantioselective route, minimizing the need for heavy metal catalysts or chiral auxiliaries. nih.govacs.org A biocatalytic approach using transaminases, for instance, could start from ω-chloroketones to achieve high enantiomeric excess. acs.org

Flow Chemistry: Continuous flow synthesis presents significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. researchgate.netmdpi.com Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and the potential for in-line purification, making the process more efficient for large-scale production. researchgate.netuc.pt

Photochemical Methods: Photo-promoted reactions, such as the ring contraction of pyridines, are emerging as powerful tools in heterocyclic synthesis. researchgate.net Investigating photochemical routes could uncover novel transformations that lead to the desired pyrrolidine scaffold under mild conditions.

Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Synthesis

| Methodology | Traditional Batch Synthesis | Emerging Sustainable Methods |

| Catalysts | Often requires heavy metal catalysts (e.g., Rhodium, Iridium). organic-chemistry.org | Biocatalysts (e.g., transaminases), metal-free organocatalysts. nih.govmdpi.com |

| Solvents | Often utilizes volatile and hazardous organic solvents. | Green solvents (e.g., water, ethanol), or solvent-free conditions. rsc.org |

| Energy Input | Typically requires prolonged heating or cooling cycles. | Microwave irradiation, photochemical energy, ambient temperatures. nih.govresearchgate.net |

| Efficiency | Can suffer from lower yields and multi-step processes. | Higher yields, reduced reaction times, potential for one-pot synthesis. |

| Stereocontrol | Often relies on chiral auxiliaries or resolution techniques. | High intrinsic enantioselectivity from chiral catalysts or enzymes. nih.govacs.org |

Design of Advanced Derivatization Strategies for Enhanced Structural Diversity

The therapeutic and material potential of the this compound scaffold can be significantly expanded by creating a diverse library of analogues. Future work should focus on advanced and site-selective derivatization strategies.

Potential derivatization points include:

The Pyrrolidine Nitrogen: The secondary amine is a key functional handle for introducing a wide array of substituents. This can be exploited for N-alkylation, N-arylation, acylation, or sulfonylation to modulate the compound's electronic properties, basicity, and steric profile. nih.gov

The Pyrrolidine Ring: C-H functionalization is a powerful strategy to install new substituents directly onto the saturated heterocyclic core. organic-chemistry.org This could involve introducing alkyl, aryl, or heteroatom-containing groups at the C3, C4, or C5 positions, creating new stereocenters and significantly altering the molecule's three-dimensional shape. nih.gov

The Dimethoxyphenyl Ring: The aromatic ring is amenable to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups (e.g., halogens, nitro groups, acyl groups) that can serve as handles for further cross-coupling reactions, thereby connecting the core scaffold to other molecular fragments.

These strategies will enable the generation of a combinatorial library of compounds, which is essential for structure-activity relationship (SAR) studies and the discovery of new applications. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Modification Site | Reaction Type | Potential Functional Groups to Introduce | Desired Outcome |